molecular formula C11H14O3 B13821298 3-(1,3-Dioxan-2-yl)-5-methylphenol

3-(1,3-Dioxan-2-yl)-5-methylphenol

Cat. No.: B13821298
M. Wt: 194.23 g/mol
InChI Key: DUTJYTJARQZQAN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-5-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 1,3-dioxane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-yl)-5-methylphenol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives typically involves the use of carbonyl compounds and diols under acidic conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-yl)-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, bases like NaOH or KOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in alkylated phenols.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)-5-methylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 1,3-dioxane ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-yl)-5-methylphenol is unique due to the combination of its phenolic, dioxane, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1,3-dioxan-2-yl)-5-methylphenol

InChI

InChI=1S/C11H14O3/c1-8-5-9(7-10(12)6-8)11-13-3-2-4-14-11/h5-7,11-12H,2-4H2,1H3

InChI Key

DUTJYTJARQZQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C2OCCCO2

Origin of Product

United States

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